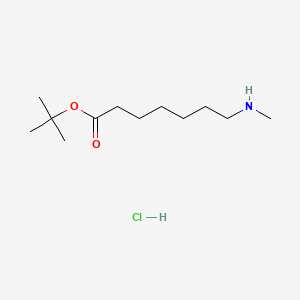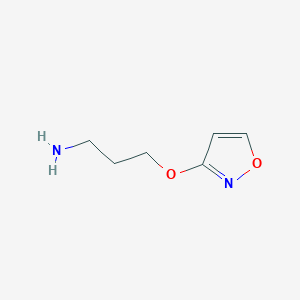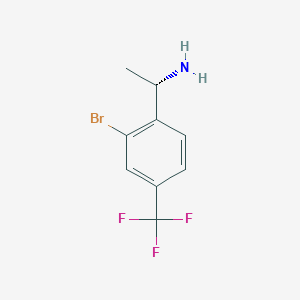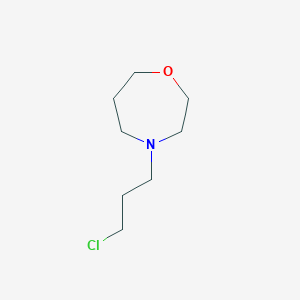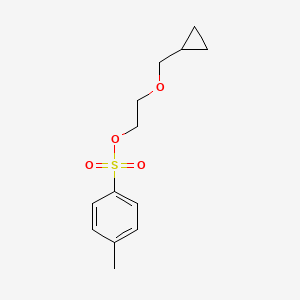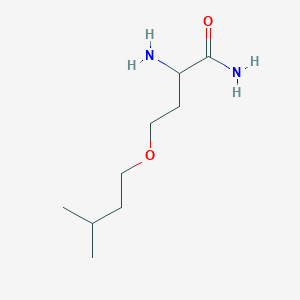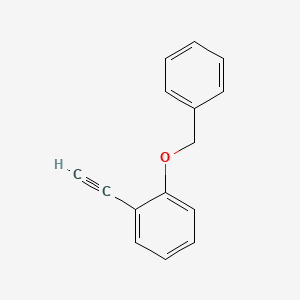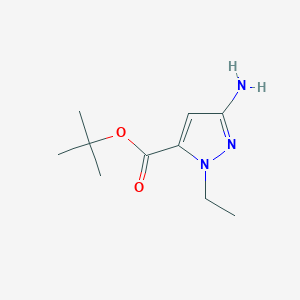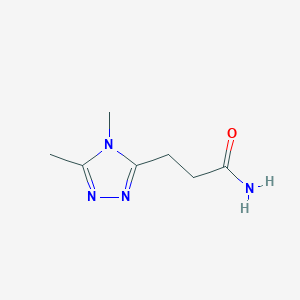
3-(dimethyl-4H-1,2,4-triazol-3-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(dimethyl-4H-1,2,4-triazol-3-yl)propanamide is a chemical compound with the molecular formula C7H12N4O. It belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethyl-4H-1,2,4-triazol-3-yl)propanamide typically involves the cyclization of appropriate precursors. . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as crystallization and chromatography to achieve the required product quality .
Analyse Des Réactions Chimiques
Types of Reactions
3-(dimethyl-4H-1,2,4-triazol-3-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazoles with different functional groups .
Applications De Recherche Scientifique
3-(dimethyl-4H-1,2,4-triazol-3-yl)propanamide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(dimethyl-4H-1,2,4-triazol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, influencing various biochemical processes. The compound may inhibit enzymes or disrupt cellular functions, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluconazole: A triazole antifungal agent with a similar triazole ring structure.
Anastrozole: An aromatase inhibitor used in cancer treatment, also containing a triazole ring.
Flupoxam: An agrochemical with a triazole moiety.
Uniqueness
3-(dimethyl-4H-1,2,4-triazol-3-yl)propanamide is unique due to its specific substitution pattern and the presence of the dimethyl groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C7H12N4O |
|---|---|
Poids moléculaire |
168.20 g/mol |
Nom IUPAC |
3-(4,5-dimethyl-1,2,4-triazol-3-yl)propanamide |
InChI |
InChI=1S/C7H12N4O/c1-5-9-10-7(11(5)2)4-3-6(8)12/h3-4H2,1-2H3,(H2,8,12) |
Clé InChI |
SSHCOLNHUFWZHE-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(N1C)CCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![n-Methyl-2-{5-methyl-2-[1-(methylamino)ethyl]phenoxy}acetamide](/img/structure/B13572214.png)
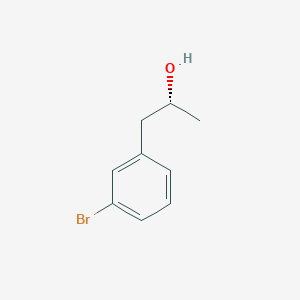
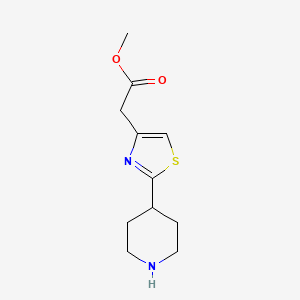
![Ethyl 3-amino-3-[4-(benzyloxy)-3-bromophenyl]propanoate](/img/structure/B13572222.png)
![[1-(2-Nitro-phenyl)-cyclopropyl]-methanol](/img/structure/B13572230.png)
